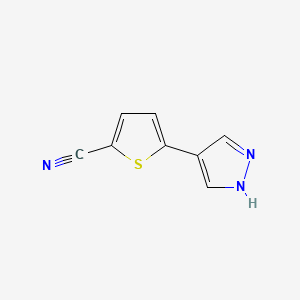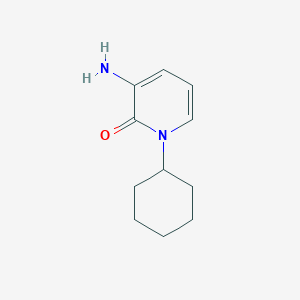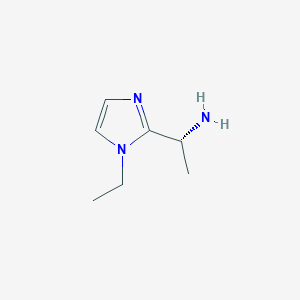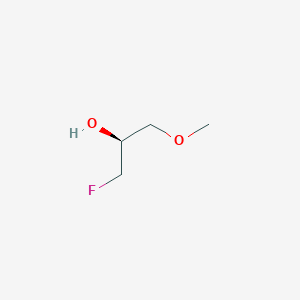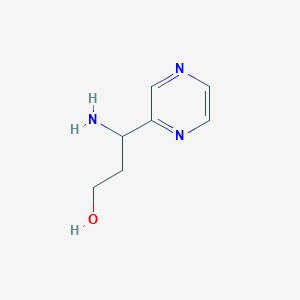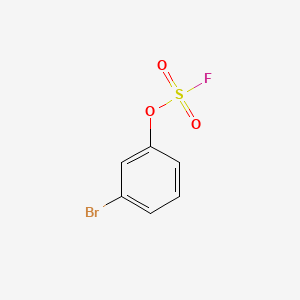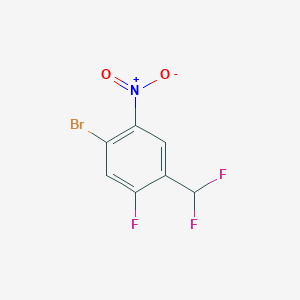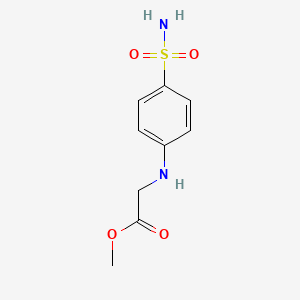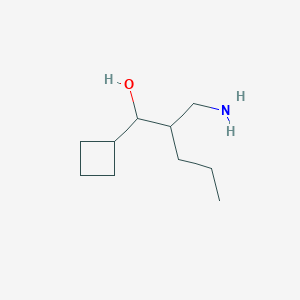![molecular formula C11H12BrN3O2S B13565765 2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a unique combination of a brominated benzotriazole moiety and a tetrahydrothiophene dioxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Benzotriazole Moiety: The synthesis begins with the preparation of 7-bromo-1H-benzo[d][1,2,3]triazole.
Attachment of the Tetrahydrothiophene Dioxide Ring: The next step involves the reaction of the brominated benzotriazole with tetrahydrothiophene 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzotriazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrahydrothiophene dioxide ring can be involved in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tetrahydrothiophene dioxide ring.
Aplicaciones Científicas De Investigación
2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The brominated benzotriazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene dioxide ring may also play a role in modulating the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1H-benzo[d][1,2,3]triazole: This compound shares the benzotriazole moiety but lacks the tetrahydrothiophene dioxide ring.
1H-benzo[d][1,2,3]triazole: This compound lacks both the bromine atom and the tetrahydrothiophene dioxide ring.
Uniqueness
2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the brominated benzotriazole moiety and the tetrahydrothiophene dioxide ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12BrN3O2S |
|---|---|
Peso molecular |
330.20 g/mol |
Nombre IUPAC |
2-[(7-bromobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-9-4-1-5-10-11(9)15(14-13-10)7-8-3-2-6-18(8,16)17/h1,4-5,8H,2-3,6-7H2 |
Clave InChI |
PRCPOGPKICTSGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CN2C3=C(C=CC=C3Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


